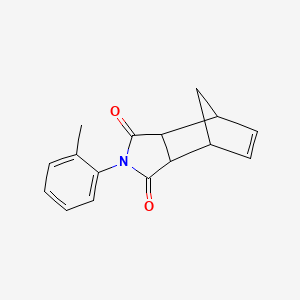![molecular formula C14H12N2O3S B11672459 4-{(E)-[2-(thiophen-2-ylacetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11672459.png)
4-{(E)-[2-(thiophen-2-ylacetyl)hydrazinylidene]methyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{(E)-[2-(thiophen-2-ylacetyl)hydrazinylidene]methyl}benzoic acid is an organic compound that features a thiophene ring and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[2-(thiophen-2-ylacetyl)hydrazinylidene]methyl}benzoic acid typically involves the condensation of thiophene-2-ylacetic acid hydrazide with 4-formylbenzoic acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-{(E)-[2-(thiophen-2-ylacetyl)hydrazinylidene]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-{(E)-[2-(thiophen-2-ylacetyl)hydrazinylidene]methyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 4-{(E)-[2-(thiophen-2-ylacetyl)hydrazinylidene]methyl}benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiophene ring and hydrazone moiety are crucial for its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-(Thiophen-2-yl)benzoic acid: Similar structure but lacks the hydrazone moiety.
4-(Thiophen-3-yl)phenol: Contains a thiophene ring but with a phenol group instead of benzoic acid.
Benzo[b]thiophene-2-propionic acid: Features a benzo[b]thiophene ring with a propionic acid group.
Uniqueness
4-{(E)-[2-(thiophen-2-ylacetyl)hydrazinylidene]methyl}benzoic acid is unique due to the presence of both the thiophene ring and the hydrazone moiety, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H12N2O3S |
|---|---|
Peso molecular |
288.32 g/mol |
Nombre IUPAC |
4-[(E)-[(2-thiophen-2-ylacetyl)hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C14H12N2O3S/c17-13(8-12-2-1-7-20-12)16-15-9-10-3-5-11(6-4-10)14(18)19/h1-7,9H,8H2,(H,16,17)(H,18,19)/b15-9+ |
Clave InChI |
WHCBFNQWDPPSSQ-OQLLNIDSSA-N |
SMILES isomérico |
C1=CSC(=C1)CC(=O)N/N=C/C2=CC=C(C=C2)C(=O)O |
SMILES canónico |
C1=CSC(=C1)CC(=O)NN=CC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2E)-2-benzylidenehydrazinyl]-4-chloropyridazin-3(2H)-one](/img/structure/B11672376.png)
![N-{4-[(1E)-1-{2-[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]phenyl}acetamide](/img/structure/B11672377.png)
![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-chlorobenzohydrazide](/img/structure/B11672378.png)
![4-{2,5-dimethyl-3-[(E)-(2-{[2-nitro-4-(trifluoromethyl)phenyl]acetyl}hydrazinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B11672398.png)
![4-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11672399.png)

![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11672408.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11672409.png)
![4-methyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11672416.png)

![Ethyl 4-{[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoate](/img/structure/B11672437.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11672438.png)
![5-phenyl-N-(1-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672440.png)
![N'-[(E)-1-(3,4-dichlorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11672448.png)
